Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate
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Overview
Description
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with the molecular formula C23H25N3O6S2 . This compound is known for its unique chemical structure, which includes an acridine moiety, making it significant in various scientific research fields.
Preparation Methods
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple stepsThe final step involves the sulfonation to form the methanesulfonamide moiety . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Methanesulfonamide, N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)-, monomethanesulfonate can be compared with other similar compounds, such as:
- N-(3-methoxy-4-((4-methyl-9-acridinyl)amino)phenyl)methanesulfonamide hydrochloride
- N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide
These compounds share similar structural features but differ in their specific substituents or counterions, which can influence their chemical properties and biological activities .
Properties
CAS No. |
51963-58-7 |
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Molecular Formula |
C23H25N3O6S2 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-[3-methoxy-4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S.CH4O3S/c1-14-7-6-9-17-21(14)23-18-10-5-4-8-16(18)22(17)24-19-12-11-15(13-20(19)28-2)25-29(3,26)27;1-5(2,3)4/h4-13,25H,1-3H3,(H,23,24);1H3,(H,2,3,4) |
InChI Key |
HVOJSINFDBMIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.CS(=O)(=O)O |
Origin of Product |
United States |
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